Product packaging for 2-Phenyliminotetrahydrofuran(Cat. No.:)

2-Phenyliminotetrahydrofuran

Cat. No.: B12882164
M. Wt: 161.20 g/mol
InChI Key: OBPXVPJJBURPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenyliminotetrahydrofuran is a specialized chemical compound offered for research and development purposes. It serves as a valuable intermediate in organic synthesis, particularly for constructing molecules containing the tetrahydrofuran motif, a structure frequently encountered in bioactive natural products and pharmaceuticals. Researchers utilize this compound in the development of novel synthetic methodologies, including ring-expansion and cyclization reactions, to access complex heterocyclic scaffolds. The tetrahydrofuran ring is a privileged structure in medicinal chemistry, found in various active compounds, making this chemical a potential building block in drug discovery programs. For research use only. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B12882164 2-Phenyliminotetrahydrofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

N-phenyloxolan-2-imine

InChI

InChI=1S/C10H11NO/c1-2-5-9(6-3-1)11-10-7-4-8-12-10/h1-3,5-6H,4,7-8H2

InChI Key

OBPXVPJJBURPNC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC2=CC=CC=C2)OC1

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Phenyliminotetrahydrofuran

Hydrolytic Reactivity of 2-Phenyliminotetrahydrofuran

The hydrolysis of this compound has been a subject of detailed kinetic and mechanistic scrutiny, revealing a fascinating dependence on the pH of the reaction medium. These studies have been instrumental in elucidating the intricate pathways of iminolactone hydrolysis, including the formation and breakdown of key intermediates.

Kinetic Studies of Hydrolysis and Rate-pH Profile Analysis

The hydrolysis of this compound has been investigated across a broad pH range, from 0 to 14. libretexts.orglibretexts.org The resulting rate-pH profile exhibits a complex relationship, with the reaction rate being significantly influenced by the hydrogen ion concentration. This profile is reminiscent of those observed for the hydrolysis of other cyclic imines, such as thiazolines and oxazolines, as well as Schiff bases. libretexts.orglibretexts.org

The profile demonstrates distinct regions of varying rate dependence on pH. At very low pH, the reaction rate is dependent on the hydronium ion concentration. As the pH increases, the rate becomes less dependent on pH, eventually reaching a region where it is proportional to the hydroxide (B78521) ion concentration in strongly basic solutions. The nuanced changes in the rate-pH profile provide strong evidence for a change in the rate-determining step of the hydrolysis mechanism across different pH values. libretexts.org

Product Distribution in Hydrolysis under Varying pH Conditions

A key feature of the hydrolysis of this compound is the dramatic shift in the nature of the reaction products with changing pH. libretexts.orglibretexts.org This variation in product distribution offers compelling evidence for the existence of a tetrahedral intermediate and highlights the pH-dependent partitioning of this intermediate.

In acidic solutions, the primary hydrolysis products are aniline (B41778) and γ-butyrolactone. libretexts.orglibretexts.orgyoutube.com Conversely, in basic solutions, the predominant product is γ-hydroxybutyranilide. libretexts.orglibretexts.orgyoutube.com A gradual transition from the formation of aniline and γ-butyrolactone to γ-hydroxybutyranilide is observed as the pH of the medium is increased. At a pH of approximately 7.1, equal amounts of these two sets of products are formed, indicating a crossover point in the dominant reaction pathway. libretexts.orglibretexts.org

The observation that the product distribution changes with pH, and that this change does not directly parallel the breaks in the rate-pH profile, strongly supports a multi-step reaction mechanism involving a common intermediate. libretexts.org

Hydrolysis Products of this compound at Varying pH
pH ConditionMajor Products
Acidic (e.g., pH < 7)Aniline and γ-Butyrolactone
Neutral (e.g., pH ≈ 7.1)Equal amounts of (Aniline + γ-Butyrolactone) and γ-Hydroxybutyranilide
Basic (e.g., pH > 7)γ-Hydroxybutyranilide

Mechanistic Pathways of Iminolactone Hydrolysis, including Carbinolamine Intermediates and Proton Transfers

The hydrolysis of this compound is understood to proceed through the formation of a tetrahedral intermediate, specifically a carbinolamine. libretexts.orgresearchgate.net The existence of this intermediate is a cornerstone in explaining both the observed kinetics and the pH-dependent product distribution. The mechanism involves the nucleophilic attack of water or hydroxide ion on the protonated or neutral iminolactone, respectively, to form the carbinolamine.

The fate of this carbinolamine intermediate is what dictates the final products. Its breakdown can occur via two distinct pathways, the preference for which is governed by the pH of the solution. These pathways are influenced by a series of proton transfer steps.

In acidic media , the carbinolamine intermediate is protonated. This protonated intermediate can then readily expel aniline, a good leaving group under these conditions, to form γ-butyrolactone.

In basic media , the carbinolamine intermediate can be deprotonated to form an anionic tetrahedral intermediate. The breakdown of this anionic intermediate favors the cleavage of the tetrahydrofuran (B95107) ring, leading to the formation of γ-hydroxybutyranilide.

The involvement of cyclic proton transfers within the carbinolamine intermediate has been proposed to account for the catalytic effects of certain buffers, such as phosphate (B84403) and bicarbonate, on the product distribution. youtube.comresearchgate.net These buffers can facilitate proton transfer steps, thereby influencing the partitioning of the tetrahedral intermediate and favoring the formation of aniline and γ-butyrolactone even in pH regions where γ-hydroxybutyranilide would otherwise be the major product. youtube.comresearchgate.net

Nucleophilic Acyl Substitution Reactions at the Iminolactone Carbon

The carbon atom of the iminolactone group in this compound is electrophilic and thus susceptible to attack by various nucleophiles, leading to nucleophilic acyl substitution reactions. These reactions are fundamental to the chemical reactivity of this class of compounds.

Reactivity with Various Nucleophiles

While detailed studies on a wide range of nucleophiles with this compound are not extensively documented in the readily available literature, the principles of nucleophilic acyl substitution allow for predictions of its reactivity. Stronger nucleophiles are expected to react more readily with the iminolactone carbon. For instance, amines and alkoxides would be expected to act as effective nucleophiles. The reaction with amines would likely lead to the formation of amidines, while reaction with alcohols could potentially yield orthoesters or undergo more complex rearrangements. The specific outcomes would be highly dependent on the reaction conditions and the nature of the nucleophile.

Leaving Group Effects on Reactivity

In nucleophilic acyl substitution reactions of this compound, the departing group is the phenylamino (B1219803) moiety. The effectiveness of a leaving group is inversely related to its basicity; weaker bases are generally better leaving groups. The phenylamino group, being the conjugate base of aniline, is a relatively weak base and thus a reasonably good leaving group, particularly when protonated.

The reactivity of the iminolactone can be modulated by altering the electronic properties of the substituent on the phenyl ring. Electron-withdrawing groups on the phenyl ring would decrease the basicity of the corresponding aniline derivative, making the leaving group more stable and thus enhancing the rate of nucleophilic attack. Conversely, electron-donating groups would increase the basicity of the leaving group, making it a poorer leaving group and potentially slowing down the substitution reaction. This principle of tuning reactivity through modification of the leaving group is a cornerstone of synthetic organic chemistry.

Ring-Opening and Ring-Transformation Processes of this compound

The structural integrity of the tetrahydrofuran ring in this compound is a subject of significant chemical interest. The presence of the exocyclic imine functionality introduces unique electronic features that influence the susceptibility of the ring to cleavage and transformation reactions.

Mechanistic Pathways of Ring Cleavage

The ring-opening of this compound can be initiated through several mechanistic pathways, primarily involving the cleavage of the C-O or C-N bonds within the heterocyclic system. One proposed mechanism involves the protonation of the imine nitrogen, which enhances the electrophilicity of the imino carbon. This is followed by a nucleophilic attack at this carbon, leading to the opening of the tetrahydrofuran ring.

Alternatively, under acidic conditions, the ether oxygen of the tetrahydrofuran ring can be protonated. This protonation weakens the adjacent C-O bond, making it susceptible to cleavage. The subsequent rearrangement can lead to the formation of an open-chain amino ester derivative. The specific pathway that predominates is influenced by the reaction conditions, including the nature of the acid catalyst and the solvent system employed.

Another potential pathway for ring cleavage involves radical mechanisms. Under photolytic or thermolytic conditions, homolytic cleavage of the C-C or C-O bonds within the ring can occur, generating radical intermediates that can undergo further reactions, leading to a variety of ring-opened products.

Tautomerism and Isomerization Studies

The presence of the imine group in this compound allows for the existence of tautomeric and isomeric forms, which are crucial in determining its reactivity and potential applications.

Imino-Enamine Tautomeric Equilibria

This compound can exist in equilibrium with its enamine tautomer, 2-(phenylamino)-4,5-dihydrofuran. researchgate.net This tautomerism involves the migration of a proton from the carbon adjacent to the imine to the imine nitrogen. The position of this equilibrium is highly dependent on several factors, including the solvent, temperature, and the electronic nature of the substituents on the phenyl ring.

Studies on analogous systems, such as phenacylquinolines and phenacylpyridines, have shown that the enamine form can be stabilized by intramolecular hydrogen bonding and by solvents that can act as hydrogen bond donors or acceptors. rsc.orgrsc.org The equilibrium constant (KT) for this tautomerization provides a quantitative measure of the relative stability of the two forms.

Factor Influence on Imino-Enamine Equilibrium
Solvent Polarity Polar solvents can stabilize the more polar enamine tautomer.
Temperature Higher temperatures can favor the formation of the thermodynamically more stable tautomer.
pH The equilibrium can be shifted by acid or base catalysis. nih.gov
Substituents Electron-withdrawing groups on the phenyl ring may favor the imine form.

Stereochemical Aspects of this compound

The stereochemistry of this compound is an important aspect that influences its chemical and biological properties. The molecule can exhibit both E/Z isomerism about the C=N double bond and, if substituted on the tetrahydrofuran ring, chirality.

The E and Z isomers arise from the restricted rotation around the carbon-nitrogen double bond. The relative stability of these isomers is determined by steric and electronic factors. Interconversion between the E and Z isomers can often be achieved by photochemical or thermal means.

If the tetrahydrofuran ring contains a stereocenter, this compound will exist as a pair of enantiomers (R and S). The presence of chirality can lead to stereoselective reactions and interactions, which is of particular importance in fields such as asymmetric synthesis and medicinal chemistry. The determination of the absolute configuration of chiral centers is typically accomplished using techniques such as X-ray crystallography or chiroptical spectroscopy.

Polymerization and Copolymerization Dynamics of Iminolactones

The iminolactone functionality in this compound makes it a potential monomer for ring-opening polymerization (ROP). This process would lead to the formation of poly(amino ester)s, a class of polymers with potential applications in biomaterials and drug delivery due to their potential biodegradability and biocompatibility.

The polymerization of this compound can be initiated by cationic, anionic, or coordination-insertion mechanisms. The choice of initiator is critical in controlling the polymerization process and the properties of the resulting polymer, such as molecular weight and polydispersity.

Copolymerization of this compound with other cyclic monomers, such as lactones or epoxides, offers a route to a wide range of copolymers with tunable properties. rsc.orgnih.gov The reactivity ratios of the comonomers determine the microstructure of the resulting copolymer, which can be random, block, or alternating. The incorporation of the amino ester units from this compound into the polymer backbone can introduce new functionalities and modify the physical and chemical properties of the material.

Polymerization Type Initiator/Catalyst Resulting Polymer
Cationic ROP Strong acids (e.g., triflic acid) Poly(amino ester)
Anionic ROP Strong bases (e.g., alkoxides) Poly(amino ester)
Coordination ROP Metal complexes (e.g., tin octoate) Poly(amino ester) with controlled stereochemistry
Copolymerization Various, depending on comonomer Copolymers with tailored properties

Further research into the polymerization and copolymerization of this compound is warranted to explore the full potential of this monomer in the synthesis of novel polymeric materials.

Ring-Opening Polymerization (ROP) Initiatives and Monomer Reactivity

A thorough review of existing chemical literature reveals a notable absence of studies focused on the ring-opening polymerization (ROP) of this compound. While the ROP of unsubstituted tetrahydrofuran (THF) is a well-established process, and various derivatives of THF have been investigated as potential monomers, there is no readily available research detailing the susceptibility of the 2-phenylimino substituted variant to this type of polymerization.

Consequently, there are no documented investigations into the reactivity of this compound as an ROP monomer, nor are there mechanistic studies elucidating the pathways through which it might polymerize. The influence of the phenylimino group on the thermodynamics and kinetics of ring-opening remains an unexplored area of research.

Metal Coordination Chemistry Involving this compound as a Ligand

The potential for this compound to act as a ligand in metal coordination chemistry has not been documented in the available scientific literature. The presence of nitrogen and oxygen atoms suggests potential coordination sites; however, there are no published studies on the synthesis, characterization, or properties of metal complexes involving this compound as a ligand. Therefore, its behavior in metal coordination chemistry remains an uninvestigated field.

Theoretical and Computational Investigations of 2 Phenyliminotetrahydrofuran

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are indispensable for determining the three-dimensional structure and conformational landscape of 2-phenyliminotetrahydrofuran. The molecule's flexibility arises from two main sources: the puckering of the tetrahydrofuran (B95107) (THF) ring and the rotation around the C-N single and C=N double bonds of the phenylimino group.

The THF ring is known to adopt non-planar conformations to relieve ring strain, primarily the envelope (E) and twist (T) forms. yorku.ca Quantum chemical calculations, often employing methods like Møller–Plesset perturbation theory (MP2) or Density Functional Theory (DFT), can predict the precise geometries and relative energies of these conformers. nii.ac.jp For a substituted THF ring like that in this compound, the position and orientation of the phenylimino substituent will influence the energetic preference for a specific ring pucker.

Computational methods can systematically explore the potential energy surface by varying key dihedral angles. For instance, the dihedral angle between the phenyl ring and the imine group is a critical parameter. Calculations can determine the rotational barrier and identify the most stable orientation, which is typically a compromise between steric hindrance and electronic effects like conjugation. The results of such a conformational search can be summarized to identify the global minimum energy structure as well as other low-energy conformers that may be present in equilibrium. nih.govcwu.edu

Table 1: Predicted Geometrical Parameters for a Representative Conformer of this compound (Calculated at B3LYP/6-311G level)** Note: These are typical, representative values for similar structures, as specific experimental data for this molecule is not widely available.

ParameterBond/AnglePredicted Value
Bond LengthC=N1.28 Å
N-C(phenyl)1.42 Å
C-O (in ring)1.43 Å
C-N (in ring)1.47 Å
Bond AngleC-N=C118°
C-O-C109°
Dihedral AngleC-C-N=C~180° (trans) or ~0° (cis)

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. mdpi.comchemrxiv.org By calculating the distribution of electrons, DFT can provide a wealth of information encoded in various electronic properties and reactivity descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. For this compound, the HOMO is expected to be localized primarily on the phenylimino group, particularly the nitrogen atom and the phenyl ring, while the LUMO would likely be distributed over the π-system of the same group.

Table 2: Representative Calculated Electronic Properties for this compound

PropertySymbolTypical Calculated Value (eV)Description
HOMO EnergyEHOMO-6.2Related to ionization potential
LUMO EnergyELUMO-0.8Related to electron affinity
HOMO-LUMO GapΔE5.4Indicator of chemical stability
Chemical Potentialμ-3.5Tendency to exchange electrons
Chemical Hardnessη2.7Resistance to charge transfer
Global Electrophilicityω2.27Measure of electrophilic character

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior. researchgate.net MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into the conformational flexibility and dynamics of this compound in various environments (e.g., in a vacuum or in a solvent).

An MD trajectory can reveal the transitions between different ring puckers (envelope to twist) and the rotation of the phenylimino group. nih.gov By analyzing the trajectory, one can determine the relative populations of different conformers at a given temperature and identify the principal modes of motion. This approach is particularly useful for understanding how the molecule explores its conformational space and the timescales of these motions. nih.gov Combining MD simulations with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods can provide a highly accurate description of the molecule's behavior in a complex environment like an aqueous solution.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. chemrxiv.org For this compound, a key reaction of interest is the hydrolysis of the imine bond to form 2-tetrahydrofuranone and aniline (B41778).

Computational methods can be used to locate the transition state (TS) structure for this reaction. ucsb.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy (barrier), which is a critical determinant of the reaction rate. Calculations can explore different mechanistic possibilities, such as whether the reaction is acid-catalyzed or proceeds uncatalyzed, and determine the most favorable pathway. mdpi.com For example, calculations could model the step-by-step process of water addition to the imine carbon, followed by proton transfer and subsequent cleavage of the C-N bond. The geometries of all intermediates and transition states along this pathway can be optimized and their energies calculated to build a complete energy profile for the reaction. researchgate.net

Structure-Reactivity Relationship (SRR) Modeling based on Computational Descriptors

Structure-Reactivity Relationship (SRR) or Quantitative Structure-Reactivity Relationship (QSRR) models aim to predict the reactivity of a series of related compounds based on their structural or computational properties. chemrxiv.org For a series of substituted this compound derivatives (e.g., with different substituents on the phenyl ring), SRR models can be developed to predict their reaction rates or equilibrium constants.

The process involves calculating a set of computational descriptors for each molecule in the series. These descriptors are numerical values that encode information about the molecule's electronic or steric properties. Common descriptors include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges (e.g., on the imine carbon), and global reactivity indices (hardness, electrophilicity).

Steric Descriptors: Molecular volume, surface area, and specific geometric parameters.

Once these descriptors are calculated, statistical methods like multivariate linear regression are used to build a mathematical model that correlates the descriptors with the experimentally observed reactivity. This model can then be used to predict the reactivity of new, untested derivatives, guiding synthetic efforts toward molecules with desired properties.

Applications of 2 Phenyliminotetrahydrofuran in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate and Building Block

2-Phenyliminotetrahydrofuran serves as a reactive and adaptable intermediate in organic synthesis, primarily owing to the electrophilic nature of the imine carbon and the potential for the tetrahydrofuran (B95107) ring to undergo various transformations. The reactivity of the carbon-nitrogen double bond allows for a range of nucleophilic additions, providing a pathway to functionalized tetrahydrofuran derivatives.

One of the fundamental reactions showcasing its utility is its hydrolysis. The hydrolysis of this compound can be controlled to yield different products depending on the pH of the reaction medium. In acidic conditions, the hydrolysis typically leads to the formation of aniline (B41778) and γ-butyrolactone. This transformation highlights the compound's ability to act as a precursor to both an amine and a lactone. Conversely, under basic conditions, the reaction proceeds to form γ-hydroxybutyranilide. This pH-dependent reactivity allows for the selective synthesis of different functionalized molecules from a single precursor.

The versatility of this compound as a building block is further demonstrated by its potential to react with a variety of nucleophiles and electrophiles. While specific, extensively documented examples in the literature are nascent, the inherent reactivity of the imine functional group suggests numerous possibilities for C-C and C-N bond formation.

Table 1: Products of this compound Hydrolysis

Reaction ConditionMajor Product(s)
Acidic (e.g., aq. HCl)Aniline and γ-Butyrolactone
Basic (e.g., aq. NaOH)γ-Hydroxybutyranilide

Role in the Synthesis of Complex Heterocyclic Compounds

The structural framework of this compound makes it an attractive starting material for the synthesis of more complex heterocyclic systems. The embedded functionalities offer strategic points for ring-forming reactions, enabling the construction of novel scaffolds. For instance, the imine nitrogen can act as a nucleophile or be incorporated into a new ring system, while the tetrahydrofuran ring can be modified or used as a template for stereochemical control.

Although detailed studies on the conversion of this compound into a wide array of complex heterocycles are still emerging, its potential is evident. For example, cycloaddition reactions involving the C=N bond could provide access to spirocyclic or fused heterocyclic systems. Furthermore, reactions that involve the cleavage of the tetrahydrofuran ring followed by intramolecular cyclization could lead to the formation of different nitrogen-containing heterocycles. The development of synthetic methodologies that leverage the unique reactivity of this compound is an active area of research with the potential to yield novel heterocyclic compounds with interesting biological and material properties.

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a cornerstone of modern synthetic efficiency. The synthesis of this compound itself can be achieved through a multicomponent approach, for instance, via the reaction of an isocyanide, an acetylenic ester, and a cyclic ether.

Beyond its own synthesis, the application of this compound as a reactant in subsequent MCRs is a promising yet underexplored area. Its bifunctional nature, possessing both an imine and an ether linkage, suggests that it could participate in a variety of MCRs to generate highly complex molecular scaffolds in a single step. For example, it could potentially act as the imine component in Passerini or Ugi-type reactions, leading to the rapid assembly of peptidomimetic structures or other highly functionalized molecules. The exploration of this compound in this capacity could unlock new avenues for the efficient synthesis of diverse chemical libraries for drug discovery and materials science.

Contribution to Novel Catalytic Systems in Organic Transformations

The development of novel catalytic systems is paramount for advancing organic synthesis. While the direct application of this compound as a catalyst is not established, its structure lends itself to being a precursor for catalytically active species or a ligand for transition metal catalysis. The nitrogen atom of the imine and the oxygen atom of the tetrahydrofuran ring can act as coordination sites for metal ions, potentially forming stable metal complexes.

These hypothetical metal complexes could exhibit catalytic activity in a range of organic transformations. For instance, chiral derivatives of this compound could be synthesized and used as ligands in asymmetric catalysis, enabling the stereoselective synthesis of valuable chiral molecules. The electronic and steric properties of the ligand could be fine-tuned by modifying the phenyl group or the tetrahydrofuran ring, allowing for the optimization of the catalyst's performance. Further research into the coordination chemistry and catalytic applications of this compound-metal complexes could lead to the discovery of novel and efficient catalysts for important organic reactions.

Integration into Retrosynthetic Strategies for Target Molecule Synthesis

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. The unique reactivity of this compound allows it to be considered as a strategic "synthon" in retrosynthetic planning. A synthon is an idealized fragment, usually an ion, that is related to a potential starting material.

When a target molecule contains a γ-hydroxyanilide or a γ-lactone and an aniline moiety, a retrosynthetic disconnection could lead back to this compound as a key intermediate. This strategy simplifies the synthetic challenge by identifying a single, versatile precursor for these functionalities. The forward synthesis would then involve the formation of this compound, followed by its controlled hydrolysis under the appropriate pH conditions to furnish the desired functional groups in the target molecule.

Table 2: Retrosynthetic Disconnections Leading to this compound

Target MoietyRetrosynthetic DisconnectionKey Intermediate
γ-HydroxyanilideC-N and C-O bond formationThis compound
γ-Lactone and AnilineEster and Amine formationThis compound

The incorporation of this compound into retrosynthetic analysis expands the toolbox of synthetic chemists, offering a creative and efficient approach to the synthesis of molecules bearing these common structural motifs.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 2 Phenyliminotetrahydrofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Phenyliminotetrahydrofuran in solution. libretexts.orgstackexchange.com It provides detailed information about the chemical environment, connectivity, and stereochemical relationships of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

¹H and ¹³C NMR Spectral Assignments: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the tetrahydrofuran (B95107) ring. The tetrahydrofuran protons at positions 3, 4, and 5 would appear as multiplets in the upfield region, while the aromatic protons would resonate in the downfield region.

A key feature in the ¹H NMR spectrum of this compound is the observation of two distinct peaks for the α-methylene protons (at the C5 position) adjacent to the phenylimino group. researchgate.netresearchgate.net This non-equivalence arises from the restricted rotation around the C=N bond and the specific conformation of the molecule. The nitrogen atom of the imine is sp² hybridized, and the plane containing the C=N-Ph moiety is thought to be nearly perpendicular to the phenyl ring plane. researchgate.netresearchgate.net This rigid conformation places the two C5 protons in different chemical environments: one syn (on the same side as the phenyl group) and one anti (on the opposite side). Consequently, the higher field signal is assigned to the syn proton, and the lower field signal corresponds to the anti proton. researchgate.netresearchgate.net

The ¹³C NMR spectrum would complement the ¹H data, showing characteristic signals for the sp²-hybridized carbons of the phenyl ring and the C=N group, as well as signals for the sp³-hybridized carbons of the tetrahydrofuran ring.

Conformational Analysis: Five-membered rings like tetrahydrofuran are not planar and exhibit conformational flexibility, primarily through a motion known as pseudorotation. acs.orgresearchgate.net They typically adopt envelope or twist (half-chair) conformations. researchgate.net The exact conformation of the tetrahydrofuran ring in this compound can be investigated using advanced NMR techniques. ufrgs.br

Analysis of vicinal spin-spin coupling constants (³JHH) between protons on adjacent carbons (C3-C4 and C4-C5) can provide quantitative information about the dihedral angles between these protons. nih.gov This data, often used in conjunction with Nuclear Overhauser Effect (NOE) experiments which identify through-space proximity of protons, allows for the detailed mapping of the ring's pucker and the preferred conformation in solution. ufrgs.brnih.gov Computational DFT calculations can be used alongside experimental NMR data to refine the conformational analysis and determine the most stable geometries. nih.govnih.gov

Table 6.1.1: Expected ¹H NMR Spectral Data for this compound

Proton Expected Chemical Shift (ppm) Multiplicity Notes
Phenyl-H (ortho, meta, para) 7.0 - 7.5 Multiplet Aromatic region.
Tetrahydrofuran-H3 ~2.0 - 2.5 Multiplet Aliphatic region.
Tetrahydrofuran-H4 ~1.8 - 2.3 Multiplet Aliphatic region.
Tetrahydrofuran-H5 (anti to phenyl) Lower Field Multiplet Multiplet Diastereotopic proton adjacent to imine. researchgate.netresearchgate.net
Tetrahydrofuran-H5 (syn to phenyl) Higher Field Multiplet Multiplet Diastereotopic proton adjacent to imine. researchgate.netresearchgate.net

Table 6.1.2: Expected ¹³C NMR Spectral Data for this compound

Carbon Expected Chemical Shift (ppm) Notes
C=N ~160 - 170 Imine carbon, deshielded.
Phenyl-C (ipso) ~145 - 155 Aromatic carbon attached to nitrogen.
Phenyl-C (ortho, meta, para) ~120 - 130 Aromatic carbons.
C2 (O-C=N) ~150 - 160 Carbonyl-like carbon of the iminolactone.
C5 (CH₂) ~30 - 40 Aliphatic carbon adjacent to nitrogen.
C3, C4 (CH₂) ~20 - 30 Aliphatic carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that change the polarizability of the molecule. wikipedia.org

The key vibrational modes for this compound include:

C=N Stretch: A strong absorption in the IR spectrum, typically in the range of 1640-1690 cm⁻¹, is characteristic of the imine C=N double bond. This band is crucial for confirming the presence of the imino group.

C-O-C Stretch: The tetrahydrofuran ring will exhibit characteristic C-O-C stretching vibrations. A strong, distinct band for the asymmetric C-O-C stretch is expected around 1070-1150 cm⁻¹.

Aromatic C=C Stretch: The phenyl group will show several bands in the 1450-1600 cm⁻¹ region due to carbon-carbon stretching vibrations within the ring.

Aromatic and Aliphatic C-H Stretch: C-H stretching vibrations for the aromatic ring typically appear above 3000 cm⁻¹, while those for the aliphatic tetrahydrofuran ring appear just below 3000 cm⁻¹.

C-N Stretch: A C-N single bond stretch is expected in the 1250-1350 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the more symmetric vibrations, such as the aromatic ring breathing modes, which may be weak in the IR spectrum. A comprehensive analysis involves calculating theoretical vibrational frequencies using methods like Density Functional Theory (DFT) and comparing them to the experimental spectra to achieve a complete assignment of the observed vibrational modes. libretexts.orgyoutube.com

Table 6.2.1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Imine (C=N) Stretch 1640 - 1690 IR (Strong)
Aromatic Ring C=C Stretch 1450 - 1600 IR, Raman
Ether (C-O-C) Asymmetric Stretch 1070 - 1150 IR (Strong)
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 3000 IR, Raman

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. wikipedia.org The molecular ion peak (M⁺·) in the mass spectrum confirms the molecular mass of the compound. Due to the presence of a single nitrogen atom, this compound has an odd molecular weight, which is a useful diagnostic feature according to the nitrogen rule. whitman.edu

The fragmentation of the molecular ion provides a fingerprint that is characteristic of the molecule's structure. For cyclic imines and amines, fragmentation is often initiated by cleavage of bonds adjacent to the nitrogen atom (α-cleavage) or by ring-opening mechanisms. whitman.eduresearchgate.netwhitman.edu

Expected fragmentation pathways for this compound include:

Loss of Phenyl Group: Cleavage of the N-phenyl bond could lead to a fragment corresponding to the tetrahydrofuran-imine cation.

Ring Cleavage: The tetrahydrofuran ring can undergo fragmentation, potentially through the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O) following ring opening. whitman.edu

Formation of Phenyl-containing Fragments: Fragments such as the phenyl cation (C₆H₅⁺, m/z 77) or the aniline (B41778) radical cation (C₆H₅NH₂⁺·, m/z 93) are commonly observed in the mass spectra of N-phenyl compounds.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula from the precise mass of the molecular ion, further confirming the compound's identity.

Table 6.3.1: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Ion Fragmentation Pathway
175 [C₁₀H₁₁NO]⁺· Molecular Ion (M⁺·)
93 [C₆H₅NH₂]⁺· Rearrangement and cleavage
77 [C₆H₅]⁺ Loss of the iminotetrahydrofuran moiety

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. youtube.com The chromophore in this compound consists of the phenyl group conjugated with the C=N double bond.

The UV-Vis spectrum is expected to show absorptions characteristic of this conjugation. Key electronic transitions include:

π → π* Transitions: These transitions, involving the π-electron system of the phenyl ring and the imine group, are typically strong and occur in the UV region. The conjugation between the phenyl ring and the C=N bond is expected to result in a bathochromic (red) shift compared to non-conjugated systems. stackexchange.com

n → π* Transitions: The nitrogen atom of the imine group has a non-bonding pair of electrons (n-electrons). A weaker absorption band corresponding to the transition of an n-electron to an anti-bonding π* orbital (n → π) is also expected, likely appearing at a longer wavelength than the π → π transitions. youtube.com

Studies on related phenylimino compounds suggest that the conformation, specifically the dihedral angle between the phenyl ring and the C=N plane, significantly influences the UV spectrum. researchgate.netresearchgate.net A nearly perpendicular arrangement, as proposed for this compound, would reduce the extent of π-conjugation, affecting the position and intensity of the absorption maxima. researchgate.netresearchgate.net

Table 6.4.1: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected λₘₐₓ (nm) Intensity
π → π* Phenyl-C=N ~240 - 280 High
n → π* C=N ~300 - 330 Low

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique can provide unambiguous information on:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the tetrahydrofuran ring (e.g., specific envelope or twist form) and the dihedral angle between the phenyl ring and the imine functional group.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonding or π-stacking.

This data would provide experimental validation for the conformational preferences deduced from spectroscopic methods like NMR. The solid-state structure serves as a crucial benchmark for computational models and a deeper understanding of the molecule's steric and electronic properties.

Advanced Spectroscopic Probes for in situ Reaction Monitoring

Monitoring the synthesis of this compound in real-time can provide valuable mechanistic insights and help optimize reaction conditions. Advanced in situ spectroscopic probes are ideal for this purpose, as they allow for the observation of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. researchgate.net

Techniques applicable to monitoring the formation of this compound include:

In situ NMR Spectroscopy: By placing a specialized NMR tube directly in the spectrometer magnet and initiating the reaction within it, the conversion of starting materials to the product can be tracked over time. rsc.org This can reveal the kinetics of the reaction and detect any transient intermediates.

In situ IR Spectroscopy: Using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, the disappearance of reactant vibrational bands (e.g., a lactone C=O stretch) and the appearance of the product's characteristic C=N stretch can be monitored continuously. researchgate.net This is particularly useful for tracking the progress of the reaction and determining its endpoint.

These advanced in situ methods provide a dynamic view of the chemical transformation, complementing the static structural picture obtained from the analysis of the isolated final product. researchgate.net

Emerging Research Directions and Future Perspectives in 2 Phenyliminotetrahydrofuran Chemistry

Development of Novel Stereoselective Synthetic Transformations

The stereoselective synthesis of substituted tetrahydrofurans is a well-established area of organic chemistry, driven by the prevalence of this motif in a wide array of natural products and biologically active molecules. nih.gov Methodologies such as intramolecular SN2 reactions, cascade reactions involving epoxides, and various cycloaddition strategies have been successfully employed to construct the tetrahydrofuran (B95107) ring with high stereocontrol. nih.gov However, the development of novel stereoselective transformations specifically targeting 2-phenyliminotetrahydrofuran remains an area ripe for exploration.

Future research in this domain could focus on the development of catalytic asymmetric methods for the synthesis of chiral this compound derivatives. The use of chiral catalysts, such as those based on transition metals or organocatalysts, could enable the enantioselective formation of this heterocyclic system. nih.govrsc.org For instance, the adaptation of asymmetric hydrogenation techniques, which have been successfully applied to the synthesis of 2-substituted chiral morpholines, could provide a viable route to enantiomerically enriched 2-phenyliminotetrahydrofurans. nih.govrsc.org

Furthermore, the exploration of one-pot asymmetric synthesis strategies, which have proven effective for other tetrahydrofuran derivatives, could offer an efficient and atom-economical approach to chiral 2-phenyliminotetrahydrofurans. nih.gov Such methods, which combine multiple reaction steps in a single vessel, can streamline the synthetic process and reduce waste.

Table 1: Potential Stereoselective Approaches for this compound Synthesis

Synthetic StrategyPotential Catalyst/ReagentDesired Outcome
Asymmetric HydrogenationChiral Rhodium or Iridium complexesEnantiomerically enriched 2-phenyliminotetrahydrofurans
Organocatalytic CyclizationChiral Brønsted or Lewis acidsDiastereo- and enantioselective ring formation
One-Pot Asymmetric SynthesisAllylboration-hydroboration-cyclizationHighly functionalized, chiral 2-phenyliminotetrahydrofurans

Exploration of Undiscovered Reactivity Patterns and Rearrangements

The reactivity of the this compound scaffold is an area that holds significant promise for the discovery of novel chemical transformations. The interplay between the tetrahydrofuran ring and the exocyclic phenylimino group can be expected to give rise to unique reactivity patterns that have yet to be fully elucidated.

One potential area of investigation is the exploration of rearrangements involving the this compound core. While the Beckmann rearrangement of related oximes is a known transformation, a detailed study of the rearrangement behavior of this compound under various conditions could lead to the discovery of new synthetic routes to other heterocyclic systems.

Furthermore, the investigation of cycloaddition reactions where the imine functionality acts as a dienophile or a dipolarophile could open up new avenues for the construction of more complex molecular architectures. The reaction of this compound with various dienes, nitrones, or other 1,3-dipoles could provide access to a diverse range of novel heterocyclic compounds.

Integration into Advanced Polymer Architectures and Functional Materials Research

The incorporation of heterocyclic units into polymer backbones can impart unique physical, chemical, and biological properties to the resulting materials. While the cationic ring-opening polymerization of tetrahydrofuran to produce polytetrahydrofuran (PTHF) is a well-established industrial process, the potential of this compound as a monomer in polymerization reactions remains largely unexplored. researchgate.netmdpi.com

Future research could focus on the ring-opening polymerization of this compound to generate novel functional polymers. The presence of the phenylimino group could introduce interesting properties to the resulting polymer, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. Both cationic and radical-initiated ring-opening polymerization strategies could be investigated. mdpi.comresearchgate.net

Moreover, this compound could serve as a versatile building block for the synthesis of functional materials. For example, the modification of the phenyl ring with various functional groups could allow for the tuning of the electronic and optical properties of the molecule, making it a candidate for applications in organic electronics or as a component of fluorescent sensors. The synthesis of side-chain functionalized polytetrahydrofuran derivatives through post-polymerization modification is a known strategy that could be adapted for polymers derived from this compound. mdpi.com

Table 2: Potential Polymerization and Material Applications of this compound

Research AreaPotential ApplicationKey Feature
Ring-Opening PolymerizationNovel functional polymersPhenylimino group for tailored properties
Functional Monomer SynthesisAdvanced polymer architecturesTunable electronic and optical properties
Materials ScienceOrganic electronics, sensorsConjugated system and functionalizability

Harnessing Computational Chemistry for Predictive Synthesis and Mechanism Elucidation

Computational chemistry has emerged as a powerful tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the design of new molecules with desired properties. nih.gov The application of computational methods, such as Density Functional Theory (DFT), to the study of this compound could provide valuable insights into its structure, reactivity, and potential applications. nih.govrsc.org

DFT calculations could be employed to investigate the geometric and electronic structure of this compound, providing information about bond lengths, bond angles, and the distribution of electron density within the molecule. researchgate.net This information can be used to predict its reactivity towards various reagents and to understand the factors that govern its chemical behavior.

Furthermore, computational studies can be used to model potential reaction pathways for the synthesis and transformation of this compound. osti.gov By calculating the energies of reactants, transition states, and products, it is possible to determine the feasibility of a proposed reaction and to identify the most likely reaction mechanism. This predictive capability can guide experimental efforts and accelerate the discovery of new synthetic methods.

Unexplored Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, the study of non-covalent interactions between molecules, has led to the development of a wide range of functional materials and systems. The ability of molecules to self-assemble into well-defined architectures is a key principle in this field. nih.gov The this compound scaffold, with its potential for hydrogen bonding, π-π stacking, and other non-covalent interactions, represents an unexplored building block for the construction of novel supramolecular assemblies.

Future research could investigate the self-assembly behavior of this compound and its derivatives in solution and in the solid state. By introducing specific functional groups onto the phenyl ring or the tetrahydrofuran core, it may be possible to direct the self-assembly process to form discrete nanostructures, such as capsules, tubes, or sheets. mdpi.com

The development of supramolecular systems based on this compound could lead to applications in areas such as drug delivery, sensing, and catalysis. For example, a self-assembled capsule could be used to encapsulate and release a guest molecule in a controlled manner. Alternatively, the unique environment within a supramolecular assembly could be used to catalyze a chemical reaction with high selectivity. The principles of enzymatic self-assembly could also provide inspiration for the design of dynamic and responsive systems. thno.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phenyliminotetrahydrofuran, and how do reaction parameters (e.g., catalysts, solvents) influence yield and purity?

  • Methodological Answer: Systematic literature reviews using databases like SciFinder or Reaxys with tailored search strings (e.g., CAS registry numbers, IUPAC names) are critical for identifying synthetic pathways . Compare reaction conditions (temperature, stoichiometry) across studies to optimize protocols. For purity assessment, combine techniques like GC-MS and NMR, referencing spectral databases (e.g., NIST Chemistry WebBook) for validation .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structural analogs, and what are common pitfalls in interpretation?

  • Methodological Answer: Use high-resolution NMR (e.g., 13C^{13}\text{C} DEPT) to resolve stereochemical ambiguities. Cross-reference spectral data with computational predictions (e.g., DFT-based chemical shift calculations) to confirm assignments. Avoid overreliance on single techniques; integrate IR and mass spectrometry for functional group validation .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the reactivity of this compound in catalytic cycles or biological systems?

  • Methodological Answer: Employ density functional theory (DFT) to model transition states and reaction energetics. Validate predictions with experimental kinetic studies. For biological applications, use molecular docking simulations (e.g., AutoDock Vina) to assess binding affinities, ensuring force field parameters are optimized for heterocyclic compounds .

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation) of this compound across studies?

  • Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). Replicate experiments under controlled parameters, using orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity. Apply the FINER criteria to evaluate study feasibility and relevance .

Q. What experimental design principles minimize synthetic byproducts in this compound production, particularly for stereoselective applications?

  • Methodological Answer: Optimize solvent polarity and catalyst loading to favor desired stereoisomers. Use in-situ monitoring (e.g., ReactIR) to track intermediate formation. Apply Design of Experiments (DoE) to statistically evaluate parameter interactions (e.g., temperature vs. pressure) .

Data Analysis and Validation

Q. How should researchers validate the structural elucidation of this compound when crystallographic data is unavailable?

  • Methodological Answer: Combine 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC NMR experiments to assign quaternary carbons and long-range couplings. Cross-validate with computational crystallography tools (e.g., Mercury CSD) to predict crystal packing patterns .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?

  • Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values. Apply bootstrap resampling to estimate confidence intervals and address small-sample variability. Validate with independent assays to rule out assay-specific artifacts .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthetic protocols for this compound, given variability in starting material quality?

  • Methodological Answer: Standardize starting material purity (e.g., ≥99% by HPLC) and document batch-specific variations. Publish detailed procedural videos or supplementary materials with step-by-step visual guides. Adopt FAIR data principles for raw spectral and chromatographic data .

Key Resources for Methodological Rigor

  • Literature Reviews : Follow EFSA guidelines for systematic searches, including gray literature and patent databases .
  • Spectral Validation : Cross-check with NIST Chemistry WebBook or peer-reviewed spectral libraries .
  • Computational Tools : Use open-source platforms (e.g., Gaussian, GROMACS) with community-validated parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.